molecular formula C17H13N3O2 B605616 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone

2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone

Cat. No.: B605616
M. Wt: 291.30 g/mol
InChI Key: WQSHHAVECQJKLX-UHFFFAOYSA-N
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Description

AS8351, also known as NSC51355, is a histone demethylase inhibitor. It has been widely studied for its ability to induce reprogramming of human fetal lung fibroblasts into functional cardiomyocytes. This compound plays a significant role in epigenetic modifications by inhibiting lysine-specific histone demethylase 5B (KDM5B), which is involved in the regulation of gene expression through histone modification .

Scientific Research Applications

AS8351 has a wide range of applications in scientific research:

Mechanism of Action

AS8351 exerts its effects by inhibiting the activity of lysine-specific histone demethylase 5B (KDM5B). It competes with α-ketoglutarate for binding to the active site of the enzyme, thereby preventing the demethylation of histone H3 at lysine 4 (H3K4). This inhibition leads to the accumulation of methylated histones, which alters gene expression and affects cell fate decisions .

Safety and Hazards

2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The vast applications of 2-Hydroxy-1-naphthaldehyde-derived systems in sensors originate from their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . Future research can give a meaningful insight into the two kinds of fluorescence spectroscopy in the system found by experimental measurement and be potential guidance to the application of 2-Hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS8351 involves the reaction of isonicotinic acid hydrazide with 2-hydroxy-1-naphthaldehyde. The reaction typically occurs in an organic solvent such as ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of AS8351 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in bulk quantities and purified using advanced chromatographic techniques to ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions

AS8351 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydrazide and hydroxyl groups. It can also participate in coordination reactions with metal ions due to its ability to chelate iron .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of AS8351 and metal complexes that exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AS8351 is unique in its ability to induce reprogramming of fibroblasts into cardiomyocytes, a property not commonly observed in other histone demethylase inhibitors. Its specific inhibition of KDM5B and the resulting epigenetic modifications make it a valuable tool in both basic research and therapeutic development .

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSHHAVECQJKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does H2ihnpy interact with metal ions, and what are the structural implications?

A1: H2ihnpy can coordinate with metal ions in two different ways:

  • Enol Form (Bridging): In this form, H2ihnpy acts as a tetradentate ligand, binding to the metal center through its phenolic oxygen, enolic oxygen, azomethine nitrogen, and pyridyl nitrogen atoms. This coordination mode is observed in complexes like [MoO(O2) (ihnpy)].2H2O [].
  • Keto Form (Monobasic Bidentate): Here, H2ihnpy coordinates to the metal through the phenolic oxygen and azomethine nitrogen atoms. This mode is observed in complexes like K[MoO(O2)2(Hihnpy)] and K(Mo2O2(O2)4(Hihnpy)(H2O)2] [].

Q2: What spectroscopic techniques are useful for characterizing H2ihnpy and its metal complexes?

A2: Several spectroscopic techniques are valuable for studying H2ihnpy and its interactions with metals:

  • IR Spectroscopy: Provides information about the functional groups present in the ligand and its coordination mode. For example, shifts in the stretching frequencies of C=O, C=N, and O-H groups can indicate complexation with metal ions [, ].
  • EPR Spectroscopy: Useful for characterizing paramagnetic metal complexes. For instance, EPR analysis of a manganese(II) complex with H2ihnpy provided insights into its dimeric nature in solution [].
  • UV-Vis Spectroscopy: Helps to identify the electronic transitions within the ligand and the metal complexes. Shifts in absorption bands can indicate complex formation and provide information about the geometry and electronic structure of the complexes [, ].

Q3: What are the potential analytical applications of H2ihnpy?

A: H2ihnpy demonstrates promise as a sensitive and selective reagent for the spectrophotometric determination of metal ions like manganese(II) []. The complex formed between H2ihnpy and Mn(II) exhibits a distinct absorption maximum at 495 nm, enabling its quantification. This method has been successfully applied to determine manganese levels in various samples, including tap water, cement, milk, steel alloys, and plant materials [].

Q4: Has H2ihnpy shown any catalytic activity?

A: Research suggests that a manganese(II) coordination polymer formed with H2ihnpy exhibits catalytic activity in the oxidation of 3,5-di-tert-butyl catechol to its corresponding o-quinone []. This finding opens avenues for exploring the potential of H2ihnpy-based metal complexes as catalysts for other oxidation reactions.

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